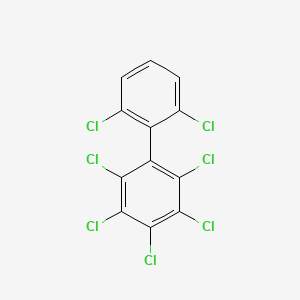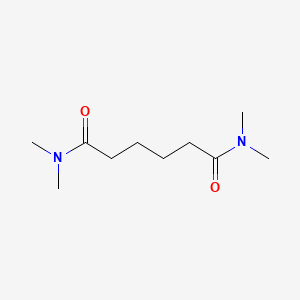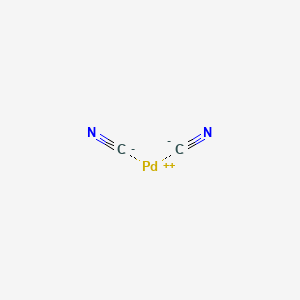
Cianuro de paladio(II)
Descripción general
Descripción
Palladium(II) cyanide describes any chemical species with the empirical formula Pd(CN)n(2-n)-. The dicyanide (n = 2, CAS: [2035-66-7]) is a coordination polymer of minor significance. It likely has a structure consisting of square planar Pd(II) centers linked by cyanide ligands, which are bonded through both the carbon and nitrogen atoms .
Synthesis Analysis
Palladium is one of the most studied transition metals for cyanation reactions due to its wide functional group compatibility and catalytic efficacy . The palladium-catalyzed cyanation of aryl halides has seen significant developments since its discovery in 1973 . This process introduces a cyanide group into a reacting molecule, resulting in the formation of diverse cyanides or nitriles .Molecular Structure Analysis
The structure of Palladium(II) cyanide likely consists of square planar Pd(II) centers linked by cyanide ligands, which are bonded through both the carbon and nitrogen atoms . The CN stretch in the infrared spectra of Pd(CN)2, at 2222 cm−1, is typical of bridging cyanide ions .Chemical Reactions Analysis
The affinity of Pd for cyanide is so great that palladium metal is attacked by cyanide solutions: Pd(s) + 2 H+ + 4 CN- → [Pd(CN)4]2- + H2 . This reaction is reminiscent of the “cyanide process” for the extraction of gold .Physical And Chemical Properties Analysis
Palladium(II) cyanide has a molecular formula of C2N2Pd, an average mass of 158.455 Da, and a monoisotopic mass of 157.909637 Da .Aplicaciones Científicas De Investigación
Catálisis en síntesis orgánica
El cianuro de paladio(II) actúa como un catalizador eficaz en la síntesis orgánica, particularmente en la cianación de haluros de arilo. Este proceso es crucial para producir nitrilos de arilo, que son significativos en productos farmacéuticos, química industrial y como intermediarios en diversas transformaciones orgánicas . El uso de la catálisis de paladio ha sido favorecido debido a su compatibilidad con el grupo funcional y su eficiencia catalítica.
Catálisis nanomagnética
El compuesto se ha utilizado para crear catalizadores nanomagnéticos para reacciones de cianación eficientes. Un ejemplo notable es la síntesis de un catalizador nanomagnético de paladio/CoFe2O4 basado en arginina, verde y reciclable, que demuestra una alta actividad y una reciclabilidad conveniente . Estos catalizadores se caracterizan por sus propiedades superficiales efectivas, estabilidad térmica y rentabilidad.
Desarrollo de sensores
Las nanopartículas de paladio, a menudo combinadas con cianuro de paladio(II), se emplean en la fabricación de varios tipos de sensores, incluidos los sensores eléctricos y ópticos . Estos sensores se benefician de las propiedades mejoradas del paladio, como su sensibilidad y selectividad en aplicaciones de detección.
Química verde
En el ámbito de la química verde, el cianuro de paladio(II) se utiliza para desarrollar catalizadores que son ecológicos y sostenibles. El objetivo es crear catalizadores que se puedan recuperar y reutilizar fácilmente sin una pérdida significativa de rendimiento .
Síntesis estereoespecífica
Este compuesto también es conocido por su papel en la apertura estereoespecífica del anillo de los oxiranos . Tales reacciones son importantes para la producción de configuraciones estereoquímicas específicas en compuestos químicos, que pueden ser críticas para su actividad biológica.
Síntesis de cianuro de arilo
Por último, el cianuro de paladio(II) cataliza la síntesis de cianuros de arilo a partir de haluros de arilo. Este método proporciona un enfoque simple y beneficioso para la síntesis de cianuro de arilo, que es un proceso valioso en diversas industrias químicas .
Mecanismo De Acción
Target of Action
Palladium(II) cyanide primarily targets aryl halides . Aryl halides are organic compounds in which a halogen functional group is attached to an aromatic ring . They are key intermediates in various transformations in organic chemistry .
Mode of Action
Palladium(II) cyanide interacts with its targets through a process known as palladium-catalyzed cyanation . This process involves the introduction of a cyanide group into a reacting molecule, resulting in the formation of diverse cyanides or otherwise called nitriles . The reaction is facilitated by the wide functional group compatibility and catalytic efficacy of palladium .
Biochemical Pathways
The primary biochemical pathway affected by Palladium(II) cyanide is the cyanation of aryl halides . This pathway leads to the formation of aryl nitriles, which are compounds with wide significance in various sectors including pharmaceuticals, industries, natural product chemistry, and more . They can undergo smooth transformations into various other functional scaffolds like aldehydes, amides, carboxyls, amidines, esters, etc .
Pharmacokinetics
It’s known that palladium has multiple oxidation states (+1, +2, +4, +6), with the +2 and +4 states being common . This allows for various electronic configurations for coordination bonding .
Result of Action
The molecular and cellular effects of Palladium(II) cyanide’s action primarily involve the formation of aryl nitriles . These compounds have wide significance and can be transformed into various other functional scaffolds . Some pharmaceutically relevant molecules containing nitrile moieties are portrayed in Fig. 1 .
Action Environment
The action of Palladium(II) cyanide can be influenced by environmental factors. For instance, the presence of activating groups can improve the yields of the reaction compared to electron-donating groups . Furthermore, the reaction is typically carried out in DMF at 140–150°C .
Safety and Hazards
Palladium(II) cyanide is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Contact with acids liberates very toxic gas . Non-volatile salts of cyanide appear to be relatively non-toxic systematically, unless they are ingested and care is taken to prevent the formation of hydrocyanic acid .
Análisis Bioquímico
Biochemical Properties
Palladium(II) cyanide plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging under normal conditions. For instance, Palladium(II) cyanide is known to catalyze the cyanation of aryl halides, a reaction that introduces a cyanide group into organic molecules . This interaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
Palladium(II) cyanide has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Palladium(II) cyanide can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . This compound can also interfere with cellular respiration by binding to key enzymes in the mitochondrial electron transport chain, thereby affecting ATP production and overall cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of Palladium(II) cyanide involves its ability to form coordination complexes with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, Palladium(II) cyanide can inhibit the activity of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, by binding to its heme group . This inhibition disrupts the normal flow of electrons, leading to reduced ATP production and increased production of reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palladium(II) cyanide can change over time due to its stability and degradation. Palladium(II) cyanide is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to Palladium(II) cyanide has been shown to cause persistent oxidative stress and damage to cellular components, including DNA, proteins, and lipids .
Dosage Effects in Animal Models
The effects of Palladium(II) cyanide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of Palladium(II) cyanide can lead to severe oxidative stress, inflammation, and tissue damage in animal models . These toxic effects are dose-dependent and can be observed in various organs, including the liver, kidneys, and lungs.
Metabolic Pathways
Palladium(II) cyanide is involved in several metabolic pathways, particularly those related to its detoxification and excretion. It interacts with enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione, a key antioxidant in cells . This conjugation helps to neutralize the toxic effects of Palladium(II) cyanide and promotes its excretion from the body. Additionally, Palladium(II) cyanide can affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and antioxidant defense .
Transport and Distribution
Within cells and tissues, Palladium(II) cyanide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, Palladium(II) cyanide can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation. For example, it can accumulate in the mitochondria, where it exerts its effects on cellular respiration .
Subcellular Localization
Palladium(II) cyanide exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals . For instance, Palladium(II) cyanide can localize to the lysosomes, where it can be involved in the degradation of cellular components . This subcellular localization is crucial for understanding the precise mechanisms by which Palladium(II) cyanide exerts its biochemical effects.
Propiedades
IUPAC Name |
palladium(2+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDASSWBZWFFNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062113 | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2035-66-7 | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium dicyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Palladium(II) cyanide interact with organic molecules, particularly alkynes?
A1: Research suggests that Palladium(II) cyanide can participate in oxidative addition reactions with the B-CN bond of cyanoboranes. [] This interaction generates a borylpalladium(II) cyanide complex. Interestingly, in the presence of alkynes, the complex facilitates the insertion of the C-C triple bond into the B-Pd bond. This insertion ultimately leads to the formation of (2-borylalkenyl)palladium(II) cyanide complexes. []
Q2: Can you provide details on the structural characteristics of Palladium(II) cyanide complexes?
A2: Palladium(II) cyanide readily forms complexes with ligands like ammonia and phosphines. For example, cis-diamminedicyanopalladium(II), with the formula Pd(CN)2(NH3)2, exhibits a square-planar coordination geometry around the palladium atom. [] This structure is stabilized by N-H...N hydrogen bonds between neighboring molecules. [] Further research has explored Palladium(II)-cyanide-phosphine complexes, adding to the understanding of its coordination chemistry. []
Q3: What catalytic properties make Palladium(II) cyanide interesting for synthetic applications?
A3: Palladium(II) cyanide demonstrates catalytic activity in the cyanoboration of alkynes. [] Mechanistic studies reveal that the reaction proceeds through a reversible oxidative addition of the B-CN bond to the palladium center, followed by alkyne insertion and reductive elimination to yield the desired product. [] The presence of trimethylphosphine ligands has been observed to influence the rate of the reductive elimination step in this catalytic cycle. []
Q4: Are there any studies exploring the coordination of organic bases with Palladium(II) cyanide?
A4: Yes, research dating back to the mid-20th century explored the coordination of organic bases with Palladium(II) cyanide. [] While the specific findings are not detailed in the provided abstracts, this research highlights the historical interest in understanding the reactivity and coordination chemistry of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



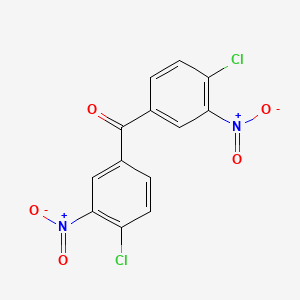
![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
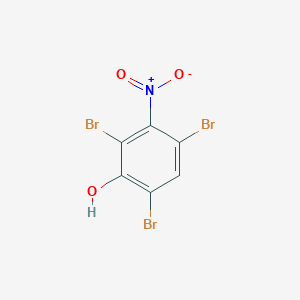
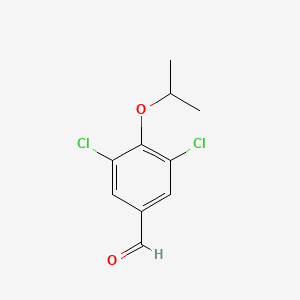
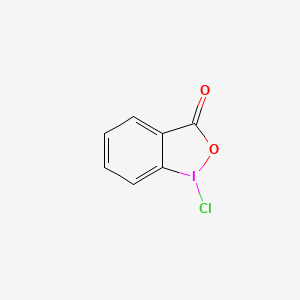



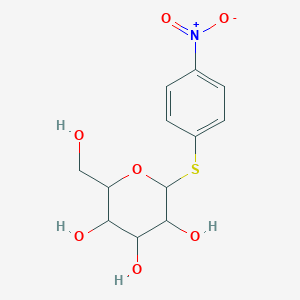
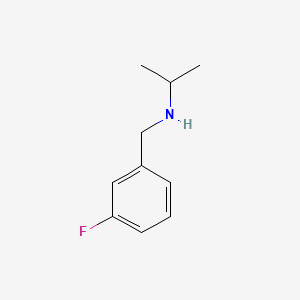
![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)

